molecular formula C10H7BrFNO B15090010 5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Katalognummer: B15090010
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: FCJAZWUTDQMRKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The indolinone core can bind to the active sites of enzymes, inhibiting their activity. The spirocyclic structure enhances binding affinity and specificity by providing a rigid and three-dimensional framework . Pathways involved may include kinase signaling cascades and other enzymatic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the combination of bromine and fluorine atoms on the spirocyclic framework. This dual halogenation provides distinct electronic properties and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H7BrFNO

Molekulargewicht

256.07 g/mol

IUPAC-Name

5-bromo-6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-6-3-5-8(4-7(6)12)13-9(14)10(5)1-2-10/h3-4H,1-2H2,(H,13,14)

InChI-Schlüssel

FCJAZWUTDQMRKN-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=CC(=C(C=C3NC2=O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.